4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate
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Overview
Description
4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate typically involves multiple steps. One common approach includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA: Modifying gene expression or inducing DNA damage.
Modulating Receptor Activity: Affecting signal transduction pathways by binding to cell surface receptors.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic Acid: Shares the nitrobenzene core but lacks the complex substituents.
3,4,5-Trimethoxybenzaldehyde: Contains the trimethoxyphenyl group but differs in its functional groups.
N-Formylmethionine: Similar in having formamido and acetamido groups but differs in overall structure.
Uniqueness
4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C26H24N4O9 |
---|---|
Molecular Weight |
536.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C26H24N4O9/c1-36-21-12-18(13-22(37-2)24(21)38-3)25(32)27-15-23(31)29-28-14-16-4-10-20(11-5-16)39-26(33)17-6-8-19(9-7-17)30(34)35/h4-14H,15H2,1-3H3,(H,27,32)(H,29,31)/b28-14+ |
InChI Key |
ADZVETNFGYHPAJ-CCVNUDIWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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